REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][C:5]([N+:16]([O-])=O)=[C:6]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])[CH:7]=1>[Ni].C1COCC1>[NH2:16][C:5]1[CH:4]=[CH:3][C:2]([F:1])=[CH:7][C:6]=1[NH:8][C:9](=[O:15])[O:10][C:11]([CH3:13])([CH3:12])[CH3:14]
|
Name
|
|
Quantity
|
102 g
|
Type
|
reactant
|
Smiles
|
FC=1C=CC(=C(C1)NC(OC(C)(C)C)=O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
30.6 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
stirred pressure reactor
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The vessel was sealed
|
Type
|
CUSTOM
|
Details
|
purged
|
Type
|
STIRRING
|
Details
|
The mixture was vigorously stirred at ambient temperature (20° C.) while hydrogen
|
Type
|
STIRRING
|
Details
|
After stirring for 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
purged with nitrogen
|
Type
|
FILTRATION
|
Details
|
The product mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to remove the catalyst
|
Type
|
WASH
|
Details
|
to rinse the reactor and catalyst cake
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Type
|
ADDITION
|
Details
|
Heptane (510 mL) was added
|
Type
|
TEMPERATURE
|
Details
|
cooled slowly to 0° C
|
Type
|
FILTRATION
|
Details
|
The solids were filtered
|
Type
|
WASH
|
Details
|
washed with cold heptanes (100 mL)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 50° C.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C=C1)F)NC(OC(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 76.7 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 85.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |